

theoretical yield calculation for 3-Chloro-5-ethoxyphenol synthesis

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Compound of Interest

Compound Name: 3-Chloro-5-ethoxyphenol

CAS No.: 1881331-56-1

Cat. No.: B2603816

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Technical Deep Dive: Stoichiometry and Yield Optimization in the Synthesis of **3-Chloro-5-ethoxyphenol**

Audience: Researchers, Process Chemists, and Drug Development Scientists. Objective: To provide a rigorous, self-validating framework for calculating the theoretical yield of **3-Chloro-5-ethoxyphenol**, grounded in mechanistic causality and experimental precision.

Introduction: The Stoichiometric Imperative

In the development of halogenated resorcinol derivatives like **3-Chloro-5-ethoxyphenol** (CAS: 558436-02-7), precision in yield calculation is not merely an administrative task—it is a diagnostic tool. A discrepancy between theoretical and actual yield often reveals specific mechanistic failures: moisture contamination, competing nucleophilic attacks, or statistical distribution errors in substitution reactions.

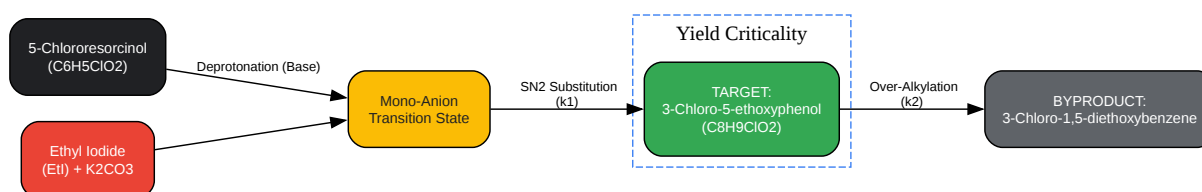
This guide focuses on the Williamson Ether Synthesis route via the selective mono-O-alkylation of 5-chlororesorcinol. This pathway is chosen for its industrial relevance and the specific stoichiometric challenges it presents regarding selectivity.

Synthetic Pathway & Mechanistic Logic

The synthesis relies on the nucleophilic attack of the phenoxide anion (generated from 5-chlororesorcinol) on an electrophilic ethyl source (Ethyl Iodide).

The Challenge: The starting material has two equivalent hydroxyl groups. The core difficulty—and the factor most affecting actual yield—is stopping the reaction at the mono-ether stage (the target) rather than proceeding to the di-ether (3-chloro-5-diethoxybenzene).

Graphviz Pathway Visualization:



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Caption: Mechanistic flow of mono-alkylation. The theoretical yield calculation assumes k₂ (over-alkylation) is zero, representing the 'perfect' stoichiometric limit.

Stoichiometric Framework & Calculation

To calculate theoretical yield, we must identify the Limiting Reagent (LR). In mono-alkylation strategies, we often use a slight deficiency of the alkylating agent to statistically favor the mono-product, or we treat the alkylating agent as the LR.

For this protocol, we assume a 1:1 stoichiometric ratio for calculation purposes, treating 5-Chlororesorcinol as the primary scaffold.

Reagent Data Table

Component	Role	Formula	MW (g/mol)	Density (g/mL)	Purity
5-Chlororesorcinol	Substrate		144.56	Solid	>98%
Ethyl Iodide	Electrophile		155.97	1.94	99%
Potassium Carbonate	Base		138.21	Solid	99%
3-Chloro-5-ethoxyphenol	Product		172.61	Solid	N/A

The Calculation Logic

The theoretical yield is the maximum mass of product that can be generated if 100% of the limiting reagent converts exclusively to the target molecule, with zero side reactions.

Step-by-Step Workflow:

- Determine Moles of Starting Material:
- Identify Limiting Reagent: Compare molar equivalents. The reagent with the lowest mole count (normalized by stoichiometry) dictates the maximum yield.
- Calculate Product Mass: Multiply the moles of the limiting reagent by the molecular weight of **3-Chloro-5-ethoxyphenol** (172.61 g/mol).

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating. If your isolated yield deviates by >20% from the theoretical yield calculated below, the protocol includes checkpoints to identify if the error is kinetic (reaction time), thermodynamic (temperature), or manipulative (workup).

Scenario: We start with 5.00 g of 5-Chlororesorcinol.

Phase 1: Setup & Stoichiometry Check

- Substrate: 5.00 g 5-Chlororesorcinol.
 - Moles =
.
- Electrophile: To favor mono-alkylation, use 1.0 equivalent of Ethyl Iodide.
 - Required Moles = 0.0346 mol.
 - Required Mass =
.
 - Required Volume =
.
- Base: Use 1.5 equivalents of
(anhydrous) to ensure complete deprotonation.
 - Mass =
.

Phase 2: Theoretical Yield Calculation

Since the stoichiometry is 1:1, and 5-Chlororesorcinol is the scaffold:

- Limiting Reagent: 5-Chlororesorcinol (0.0346 mol).
- Theoretical Yield:

Phase 3: Execution & Validation

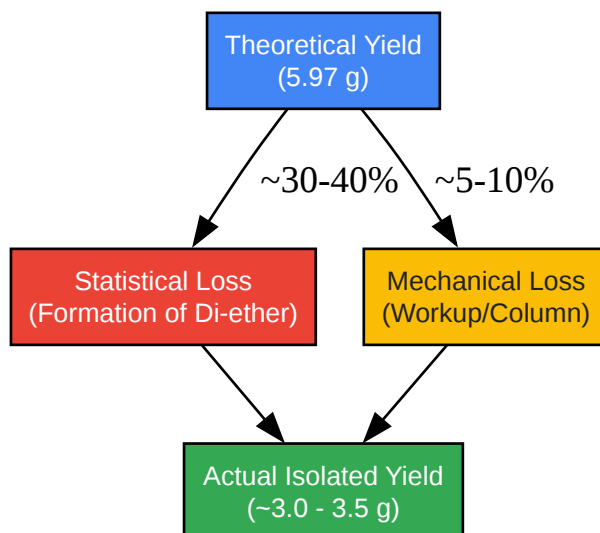
- Solvation: Dissolve 5.00 g 5-Chlororesorcinol in 50 mL anhydrous DMF (Dimethylformamide). Note: DMF promotes kinetics.

- Activation: Add 7.17 g
 - . Stir at RT for 30 mins. Validation point: Solution should darken slightly as phenoxide forms.
- Alkylation: Add 2.78 mL Ethyl Iodide dropwise. Heat to 60°C for 4 hours.
- Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.[1] Dry over .[1]
- Purification: Column chromatography is mandatory to separate the mono-ether (Target) from the di-ether (Byproduct) and unreacted starting material.

Yield Gap Analysis: Bridging Theory and Reality

In mono-alkylation of symmetric diols, a statistical distribution often limits the actual yield to ~50-60%, even if the theoretical yield is 100%.

Graphviz Logic for Yield Loss:



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Caption: Visualizing the 'Yield Gap'. In 1,3-dihydroxy systems, statistical formation of the di-substituted product is the primary cause of divergence from theoretical yield.

Why this matters: If you calculate a theoretical yield of 5.97 g and isolate 3.0 g, your yield is 50%. In this specific synthesis, 50% is actually a high-quality result due to the statistical limitation of mono-alkylation. Without calculating the theoretical max, a researcher might erroneously believe the reaction failed, when in fact it performed optimally within statistical bounds.

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